(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
Description
This compound features a 6-fluoro-4-hydroxyquinoline core linked via a methanone bridge to a piperazine ring substituted with a 2-(pyridin-2-yl)ethyl group. Such structural attributes position it as a candidate for targeting enzymes or receptors with quinoline-binding domains, such as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C21H21FN4O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-fluoro-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H21FN4O2/c22-15-4-5-19-17(13-15)20(27)18(14-24-19)21(28)26-11-9-25(10-12-26)8-6-16-3-1-2-7-23-16/h1-5,7,13-14H,6,8-12H2,(H,24,27) |
InChI Key |
WWPHSJVFEFMUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Fluorination and Hydroxylation:
Piperazine and Pyridine Coupling: The piperazine ring is introduced through nucleophilic substitution reactions, followed by coupling with the pyridine moiety using a suitable linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function, while the piperazine and pyridine moieties can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural Modifications in Quinoline and Piperazine Moieties
The compound’s structural analogs differ in substitutions on the quinoline core, piperazine substituents, and linker groups. Key examples include:
Key Observations :
Reactivity Insights :
Physicochemical and Bioactivity Profiles
Biological Activity
The compound (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone (CAS Number: 1630905-48-4) is a synthetic organic molecule notable for its complex structure, which includes a quinoline moiety, a piperazine ring, and a pyridine group. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical formula of the compound is , and its molecular weight is approximately 368.41 g/mol. The structural features include:
| Structural Feature | Description |
|---|---|
| Quinoline Moiety | Provides potential for enzyme inhibition and antimicrobial activity. |
| Piperazine Ring | Known for anxiolytic effects and modulation of neurotransmitter systems. |
| Fluorine Atom | Enhances lipophilicity and biological activity. |
| Hydroxyl Group | Increases solubility and may participate in hydrogen bonding with biological targets. |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria.
- Anticonvulsant Effects : Preliminary studies suggest potential anticonvulsant properties, with mechanisms involving modulation of GABAergic neurotransmission.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes relevant to disease states, including monoamine oxidase (MAO) and cholinesterases (ChE).
- Anticancer Activity : In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines, suggesting its potential role in oncology.
The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:
- Enzyme Interaction : The presence of the hydroxyl and fluorine groups enhances binding affinity to target enzymes, potentially inhibiting their activity.
- Neurotransmitter Modulation : The piperazine component may influence neurotransmitter systems, particularly in the context of anxiety and seizure disorders.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Findings : Demonstrated significant inhibition of bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 5 to 50 µg/mL across different strains.
-
Evaluation of Anticonvulsant Activity :
- Objective : To determine the anticonvulsant potential in rodent models.
- Results : Showed a reduction in seizure frequency at doses of 30 mg/kg and 100 mg/kg, indicating a dose-dependent effect.
-
Cytotoxicity Assessment :
- Objective : To evaluate cytotoxic effects on cancer cell lines.
- Results : Induced apoptosis in human pancreatic cancer cells with an IC50 value of approximately 25 µM.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (6-Fluoroquinoline) | Fluorinated quinoline core | Enhanced antimicrobial properties |
| Piperazine Derivative | Piperazine ring | Anxiolytic effects |
| 6-Methoxyquinoline | Quinoline core | Antimicrobial |
The distinct combination of functional groups in (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone confers unique pharmacological properties that differentiate it from these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
